REACTION_SMILES
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[Ag+2:28].[Br:10][CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[Br:1][c:2]1[c:3]([OH:9])[n:4][cH:5][c:6]([Cl:8])[cH:7]1.[C:24](=[O:25])([O-:26])[O-:27].[cH:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1>>[Br:1][c:2]1[c:3]([O:9][CH2:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[n:4][cH:5][c:6]([Cl:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ag+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ncc(Cl)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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Clc1cnc(OCc2ccccc2)c(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |